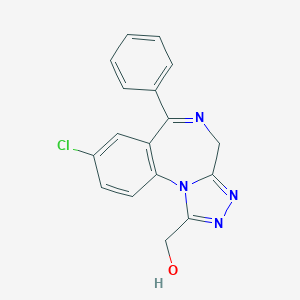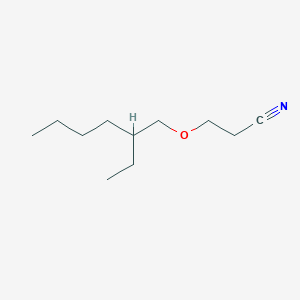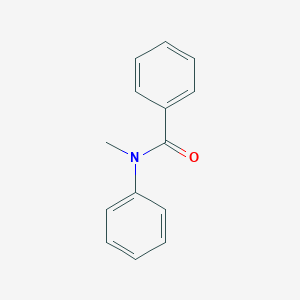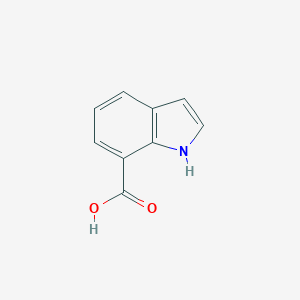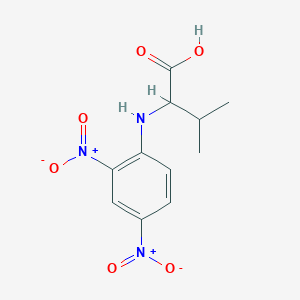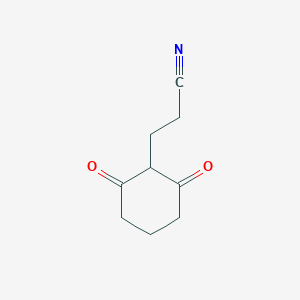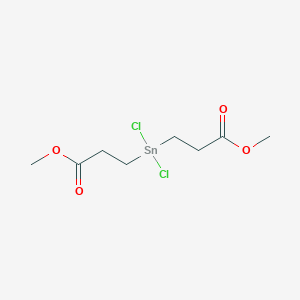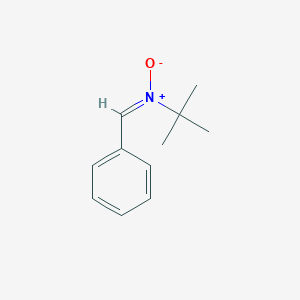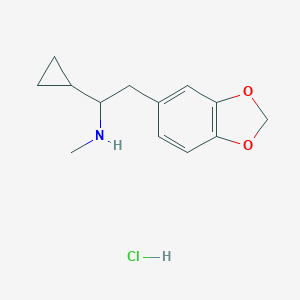![molecular formula C20H38O5 B159255 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid CAS No. 20592-20-5](/img/structure/B159255.png)
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Descripción general
Descripción
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid, also known as 7-OHCP, is a naturally occurring compound found in the human body. It is an acylcarnitine, more specifically, an ester of carnitine . It is a member of the hydroxy fatty acids family, which are known for their health-promoting properties.
Synthesis Analysis
The conversion of 7-OHCP is mediated by acyl-CoA synthase . Three types of acyl-CoA synthases are employed, depending on the chain length of the fatty acid . 7-OHCP, being a long chain acyl-CoA, is a substrate for long chain acyl-CoA synthase .Aplicaciones Científicas De Investigación
Prostaglandin Synthesis
- The compound has been utilized in the synthesis of prostaglandins, a group of physiologically active lipid compounds. Research indicates its role in the stereoselective synthesis of key intermediates for natural prostaglandins and their analogues (Marsheck & Miyano, 1973).
- Additionally, it has been used in the development of prostanoid synthons, essential for prostaglandin synthesis, as demonstrated in various research efforts (Naora, Ohnuki, & Nakamura, 1988).
HMG-CoA Reductase Inhibition
- This compound has also been explored for its potential in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme involved in cholesterol biosynthesis. Studies have shown its efficacy in this domain, contributing to the understanding of cholesterol regulation (Hoffman et al., 1985).
Antiviral and Antifungal Properties
- There is evidence of its use in synthesizing compounds like callipeltin A, which has shown potent antiviral (including anti-HIV) and antifungal properties (Chandrasekhar, Ramachandar, & Rao, 2001).
Structural Analysis and QSAR Studies
- Its derivatives have been subjects of quantitative structure-activity relationship (QSAR) studies, aiding in the understanding of the molecular basis of their activity (Prabhakar, 1992).
Renin Inhibition
- The compound has been incorporated into the design of angiotensinogen transition-state analogues, revealing its potential in inhibiting renin, an enzyme involved in blood pressure regulation (Thaisrivongs et al., 1987).
Mecanismo De Acción
Target of Action
13,14-Dihydro PGF-1α, also known as 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid or 13,14-Dihydro prostaglandin F1alpha, is a prostanoid . Prostanoids are a subclass of the lipid mediator group known as eicosanoids
Mode of Action
As a potential metabolite of pgf1α , it may share similar interactions with its targets.
Biochemical Pathways
As a prostanoid, it is part of the eicosanoid class of lipid mediators, which play roles in various biological functions .
Action Environment
It is found in human blood plasma , suggesting that its action may be influenced by factors such as plasma protein binding and pH.
Propiedades
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-19,21-23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAOJIJVNDMKA-BRIYLRKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415517 | |
| Record name | 13,14-Dihydro PGF-1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13,14-Dihydro PGF-1a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid | |
CAS RN |
20592-20-5 | |
| Record name | Dihydro-PGF1α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydro PGF-1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-dihydro Prostaglandin F1α | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS4GH66FAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications have been explored for 13,14-dihydro prostaglandin F1α and how do they affect its binding affinity to the human FP receptor?
A1: Researchers have investigated modifications at the C1 carboxylic acid moiety and the C16-C20 region (omega chain) of 13,14-dihydro prostaglandin F1α to understand their impact on human FP receptor binding. Studies indicate that aryl sulfonamide analogs at the C1 position exhibit higher affinity compared to alkyl sulfonamides. [] Conversely, introducing the sulfonamide group into the omega chain significantly reduces binding affinity. [] These findings provide valuable insights for designing novel analogs with potentially improved therapeutic profiles.
Q2: What synthetic strategies have been employed to produce 13,14-dihydro prostaglandin F1α analogs?
A2: One efficient approach utilizes a common intermediate generated through a two-step, three-component process. [] The omega chain, incorporating a 15-(phenoxymethyl) group, is synthesized enantiomerically pure using Jacobsen's (salen)Co-catalyzed kinetic resolution of a terminal epoxide with phenol. [] This method allows for the creation of a diverse library of 3-hetero-13,14-dihydro prostaglandin F1α analogs, enabling further exploration of their biological activities.
Q3: What potential therapeutic application does 13,14-dihydro prostaglandin F1α hold, and how do its structural features contribute to this potential?
A3: Research suggests that 13,14-dihydro prostaglandin F1α sulfonamide analogs could be potential treatments for osteoporosis. [] This is linked to their ability to bind to the human FP receptor, which plays a role in bone metabolism. The structure-activity relationship studies highlight the importance of specific modifications at the C1 and omega chain positions for enhancing binding affinity, paving the way for the development of more potent and selective therapies for osteoporosis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



